

Cinoctramide: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate

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Compound of Interest		
Compound Name:	Cinoctramide	
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Abstract

Cinoctramide, with the systematic IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chemical entity with potential applications as a pharmaceutical intermediate. Its molecular structure, featuring a trimethoxyphenyl group linked to an azocane moiety via an α,β -unsaturated amide, presents a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a detailed overview of Cinoctramide, including its chemical and physical properties, a plausible synthetic pathway, and its potential utility in drug development. While specific documented examples of Cinoctramide as a direct intermediate in the synthesis of a commercial drug are not readily available in the public domain, this paper outlines a scientifically sound, hypothetical synthetic workflow based on established chemical principles.

Introduction to Pharmaceutical Intermediates

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] They are the products of individual steps in a multi-step synthesis and are themselves converted into other substances on the path to the final drug molecule.[3][4] The purity and quality of these



intermediates are of paramount importance as they directly impact the efficacy, safety, and yield of the final API.

Cinoctramide: Chemical and Physical Properties

Cinoctramide is characterized by the following properties:

Property	Value	Source
IUPAC Name	1-(azocan-1-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1- one	PubChem
CAS Number	28598-08-5	[5]
Molecular Formula	C19H27NO4	[5]
Molecular Weight	333.42 g/mol	[5]
Appearance	Expected to be a solid	-
Solubility	Expected to be soluble in organic solvents	-

Synthetic Pathway of Cinoctramide

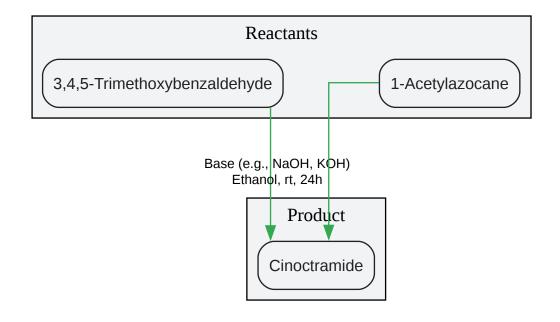
A plausible and efficient synthetic route to **Cinoctramide** can be envisioned through two primary methodologies: an Aldol condensation reaction or an amide coupling reaction. Both pathways utilize readily available starting materials.

Method 1: Aldol Condensation

This approach involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with a suitable N-acylated azocane.

Reaction Scheme:





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Caption: Aldol condensation pathway for **Cinoctramide** synthesis.

Detailed Experimental Protocol (Hypothetical):

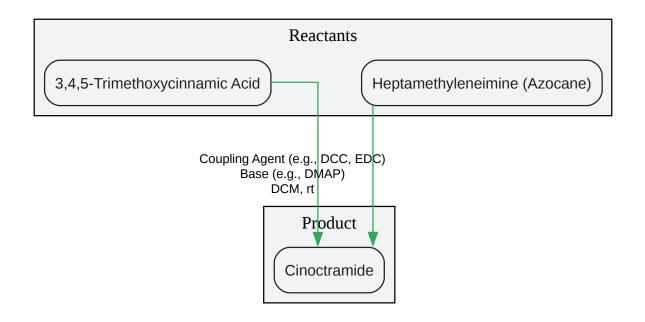
- Preparation of the Reaction Mixture: To a solution of 1-(azocan-1-yl)ethan-1-one (1.0 eq) in ethanol (10 volumes), add 3,4,5-trimethoxybenzaldehyde (1.1 eq).[6]
- Reaction Initiation: Add a 10% aqueous solution of potassium hydroxide (2 volumes) to the mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The
 precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and
 then dried under vacuum.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **Cinoctramide**.

Method 2: Amide Coupling



This alternative route involves the formation of an amide bond between 3,4,5-trimethoxycinnamic acid and heptamethyleneimine (azocane).

Reaction Scheme:



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Caption: Amide coupling pathway for **Cinoctramide** synthesis.

Detailed Experimental Protocol (Hypothetical):

- Activation of Carboxylic Acid: Dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in dichloromethane (DCM, 10 volumes). Add a coupling agent such as N,N'dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
- Amine Addition: To the activated acid solution, add heptamethyleneimine (1.2 eq) dropwise.
- Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
- Work-up and Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
 Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer



over anhydrous sodium sulfate and concentrate under reduced pressure.

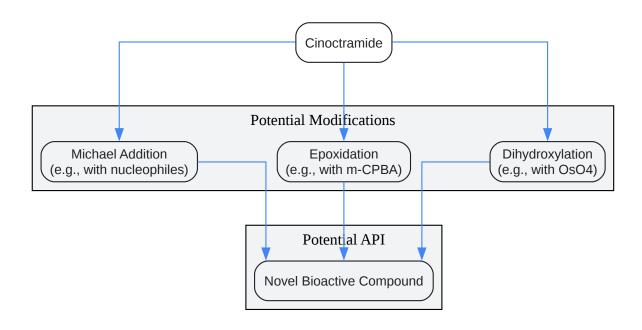
• Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure **Cinoctramide**.

Cinoctramide as a Pharmaceutical Intermediate: A Prospective Application

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of biologically active compounds, including anticancer agents and antimicrobials.[7] **Cinoctramide**, containing this key structural feature, can be envisioned as a valuable intermediate for the synthesis of novel therapeutic agents.

Hypothetical Downstream Synthesis Workflow:

The α , β -unsaturated system in **Cinoctramide** is susceptible to various chemical modifications, such as Michael addition, epoxidation, or dihydroxylation, allowing for the introduction of further chemical diversity. The azocane ring can also be a site for further functionalization.



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Caption: Potential downstream modifications of **Cinoctramide**.

Characterization and Quality Control

The identity and purity of synthesized **Cinoctramide** would be confirmed using standard analytical techniques.

Analytical Technique	Expected Observations	
¹H NMR	Signals corresponding to the protons of the trimethoxyphenyl, vinyl, and azocane groups.	
¹³ C NMR	Resonances for all unique carbon atoms in the molecule.	
IR Spectroscopy	Characteristic absorption bands for the amide carbonyl group (C=O), C=C double bond, and C-O ether linkages.	
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of Cinoctramide.	
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.	

Conclusion

Cinoctramide represents a potentially valuable, yet underexplored, pharmaceutical intermediate. The synthetic pathways outlined in this guide, based on well-established organic chemistry principles, offer feasible routes for its production. The presence of the biologically relevant 3,4,5-trimethoxyphenyl moiety, combined with a modifiable α,β -unsaturated amide system, makes Cinoctramide an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and derivatization of Cinoctramide is warranted to fully explore its potential in medicinal chemistry and drug discovery.

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